molecular formula C21H26O11 B10839951 10-methoxy-ginkgolide C

10-methoxy-ginkgolide C

Cat. No.: B10839951
M. Wt: 454.4 g/mol
InChI Key: RYOIKJMKJWXJLR-XWGAEZTCSA-N
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Description

10-methoxy-ginkgolide C is a derivative of ginkgolide C, a diterpene lactone isolated from the leaves of the Ginkgo biloba tree. Ginkgolides are known for their neuroprotective properties and have been extensively studied for their potential therapeutic applications in various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-ginkgolide C involves several steps, starting from ginkgolide CThis can be achieved through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of ginkgolide C from Ginkgo biloba leaves, followed by chemical modification to introduce the methoxy group. The extraction process includes solvent extraction, purification, and crystallization steps to obtain pure ginkgolide C, which is then subjected to methylation reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

10-methoxy-ginkgolide C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

    Chemistry: Used as a model compound for studying the reactivity of diterpene lactones.

    Biology: Investigated for its neuroprotective effects and potential to modulate neurotransmitter activity.

    Medicine: Explored for its therapeutic potential in treating neurological disorders such as Alzheimer’s disease and ischemic stroke.

    Industry: Utilized in the development of dietary supplements and herbal medicines .

Mechanism of Action

The mechanism of action of 10-methoxy-ginkgolide C involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

10-methoxy-ginkgolide C is compared with other ginkgolides such as ginkgolide A, ginkgolide B, and ginkgolide J:

The uniqueness of this compound lies in its methoxy group at the 10th position, which may confer distinct biological activities compared to other ginkgolides .

Properties

Molecular Formula

C21H26O11

Molecular Weight

454.4 g/mol

IUPAC Name

(1R,3R,6R,7S,8S,9R,10S,11R,12R,13S,16S,17R)-8-tert-butyl-9,12,17-trihydroxy-6-methoxy-16-methyl-2,4,14,18-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,19-trione

InChI

InChI=1S/C21H26O11/c1-6-13(24)29-11-10(23)19-7-8(22)9(17(2,3)4)18(19)12(28-5)15(26)30-16(18)32-21(19,20(6,11)27)31-14(7)25/h6-12,16,22-23,27H,1-5H3/t6-,7+,8+,9+,10+,11+,12+,16+,18+,19+,20-,21+/m1/s1

InChI Key

RYOIKJMKJWXJLR-XWGAEZTCSA-N

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H]2[C@]1([C@]34[C@]5([C@H]2O)[C@@H]([C@@H]([C@H]([C@@]56[C@H](C(=O)O[C@H]6O3)OC)C(C)(C)C)O)C(=O)O4)O

Canonical SMILES

CC1C(=O)OC2C1(C34C5(C2O)C(C(C(C56C(C(=O)OC6O3)OC)C(C)(C)C)O)C(=O)O4)O

Origin of Product

United States

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